tert-butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Organic Synthesis Heterocyclic Chemistry Process Development

tert-Butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS 144657-66-9), also known as 1-Boc-7-azaindole-3-carboxaldehyde, is a heterocyclic building block comprising a Boc-protected 7-azaindole core with a reactive 3-formyl group. The compound is primarily employed as an electrophilic fragment in the design of reversible covalent kinase inhibitors and as a versatile scaffold for constructing more complex pyrrolo[2,3-b]pyridine derivatives in medicinal chemistry.

Molecular Formula C13H14N2O3
Molecular Weight 246.26 g/mol
CAS No. 144657-66-9
Cat. No. B115396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
CAS144657-66-9
Molecular FormulaC13H14N2O3
Molecular Weight246.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=C(C2=C1N=CC=C2)C=O
InChIInChI=1S/C13H14N2O3/c1-13(2,3)18-12(17)15-7-9(8-16)10-5-4-6-14-11(10)15/h4-8H,1-3H3
InChIKeyGFZQRKMUXOECFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS 144657-66-9) – A Protected 7-Azaindole-3-carboxaldehyde Building Block for Fragment-Based Drug Discovery


tert-Butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS 144657-66-9), also known as 1-Boc-7-azaindole-3-carboxaldehyde, is a heterocyclic building block comprising a Boc-protected 7-azaindole core with a reactive 3-formyl group . The compound is primarily employed as an electrophilic fragment in the design of reversible covalent kinase inhibitors and as a versatile scaffold for constructing more complex pyrrolo[2,3-b]pyridine derivatives in medicinal chemistry [1]. Standard commercial specifications include a purity of ≥97% (up to 99.88% from certain vendors) and a melting point of 124–129 °C [2].

Why Unprotected 7-Azaindole-3-carboxaldehyde (CAS 4649-09-6) Cannot Substitute for tert-Butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate in Synthetic Sequences


The presence of the tert-butoxycarbonyl (Boc) protecting group on the pyrrole nitrogen fundamentally alters the reactivity and handling profile of this compound compared to its unprotected analog, 7-azaindole-3-carboxaldehyde (CAS 4649-09-6). In the unprotected compound, the N–H pyrrole hydrogen serves as both a hydrogen-bond donor and a reactive site for N-alkylation/acylation, which can lead to undesired side reactions during formyl group transformations such as reductive aminations, Grignard additions, or Wittig olefinations . Boc protection masks this nucleophilic nitrogen, enabling orthogonal functionalization at the 3-formyl position while maintaining the integrity of the azaindole scaffold for late-stage deprotection under mild acidic conditions (e.g., TFA) . This protection strategy is critical for building substituted 7-azaindole libraries and for fragment-based approaches where selective derivatization is required .

Quantitative Differentiation Evidence for tert-Butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS 144657-66-9)


One-Step Vilsmeier Synthesis of the Boc-Protected 7-Azaindole-3-carboxaldehyde in Quantitative Yield

The target compound can be synthesized in a single step from commercially available 1-Boc-7-azaindole using adapted Vilsmeier conditions (POCl₃/DMF), achieving quantitative yield without requiring subsequent purification steps [1]. In contrast, the synthesis of the unprotected analog 7-azaindole-3-carboxaldehyde often requires additional steps for N-protection/deprotection or proceeds via less efficient multi-step routes with lower overall yields .

Organic Synthesis Heterocyclic Chemistry Process Development

Reduction of the 3-Formyl Group to the Hydroxymethyl Derivative with Characterized Yield and Purity

The synthetic utility of the 3-formyl group in this Boc-protected scaffold is demonstrated by its sodium borohydride reduction to tert-butyl 3-(hydroxymethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, which proceeds with a reported isolated yield of 47% following chromatographic purification [1]. This transformation highlights the compatibility of the Boc-protecting group with standard reductive conditions, enabling access to a primary alcohol handle for further functionalization (e.g., mesylation, halogenation, Mitsunobu coupling).

Chemical Transformations Building Block Reactivity Downstream Derivatization

Physical Property Comparison: Melting Point and Handling Characteristics of Boc-Protected vs. Unprotected 7-Azaindole-3-carboxaldehyde

The Boc-protected target compound exhibits a melting point of 124–129 °C and is obtained as a white to off-white crystalline powder [1]. In contrast, the unprotected 7-azaindole-3-carboxaldehyde (CAS 4649-09-6) has a significantly higher melting point of 216–220 °C and is described as a solid . The lower melting point of the Boc-protected derivative is consistent with the introduction of the bulky, lipophilic tert-butyl carbamate group (calculated LogP ≈ 2.63 [1] vs. unprotected analog LogP ≈ 0.8–1.0), which disrupts crystal packing relative to the unprotected form.

Physicochemical Properties Solid-State Characterization Procurement Specifications

Commercial Purity Specifications: 97% Standard Grade with Up to 99.88% High-Purity Options

Commercial availability of tert-butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate typically meets a minimum purity of 97%, as confirmed by vendors including Combi-Blocks and Bidepharm, with some suppliers offering grades up to 99.88% . Analytical characterization data, including NMR, HPLC, and GC traces, are routinely provided with batch-specific certificates of analysis [1]. While the unprotected analog 7-azaindole-3-carboxaldehyde is also commercially available at 97% purity , the Boc-protected version offers equivalent or superior purity standards coupled with the orthogonal protection required for advanced synthetic sequences.

Quality Control Analytical Chemistry Procurement Standards

Optimal Application Scenarios for tert-Butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS 144657-66-9)


Electrophilic Fragment-Based Design of Reversible Covalent Kinase Inhibitors

The 3-formyl group of this compound serves as a reactive electrophilic handle for condensation with amine-containing fragments or for incorporation into reversible covalent warheads targeting kinase active-site cysteines . The Boc-protected 7-azaindole core provides a privileged scaffold that mimics the ATP adenine moiety, while the protected pyrrole nitrogen prevents undesired N-alkylation during fragment elaboration. This application scenario is directly supported by its documented use in the study of electrophilic fragment-based design of reversible covalent kinase inhibitors .

Synthesis of 3-Hydroxymethyl-7-azaindole Derivatives for Prodrug or Linker Attachment

The documented reduction of the 3-formyl group to the corresponding 3-hydroxymethyl derivative (47% yield) provides a primary alcohol handle for subsequent activation (e.g., mesylation, tosylation) and nucleophilic displacement to install amines, ethers, or thioethers [1]. This sequence is valuable for generating 7-azaindole-based PROTAC linkers, fluorescent probes, or PEGylated derivatives, all while the Boc group remains intact for late-stage deprotection and functionalization of the pyrrole nitrogen.

Construction of 3-Vinyl/Aryl 7-Azaindole Libraries via Wittig or Heck Coupling

The 3-formyl group is a direct precursor to 3-alkenyl 7-azaindoles through Wittig or Horner–Wadsworth–Emmons olefination. The Boc protection ensures that the pyrrole N–H does not interfere with the phosphonium ylide or with palladium-catalyzed cross-coupling reactions (e.g., Heck, Suzuki) that might otherwise be compromised by free N–H coordination or oxidative addition side reactions . This orthogonal reactivity is essential for generating diverse 3-substituted 7-azaindole libraries for structure–activity relationship (SAR) studies.

One-Step, High-Yield Production of the Boc-Protected Aldehyde for Scale-Up Campaigns

The quantitative-yield, one-step Vilsmeier synthesis from 1-Boc-7-azaindole [2] makes this compound an attractive intermediate for larger-scale medicinal chemistry efforts where cost, efficiency, and purity are paramount. Avoiding multiple protection/deprotection steps reduces waste, minimizes purification, and shortens overall synthetic timelines, thereby lowering the cost per gram for research and early development supplies.

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